

Application Notes and Protocols: Synthesis of Deuterated Cholestane-3,5,6-triol

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Compound of Interest

Compound Name: Cholestane-3,5,6-triol

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Introduction

Cholestane-3,5,6-triol is a biologically significant oxysterol, and its deuterated analogues are invaluable tools in metabolic studies, pharmacokinetics, and as internal standards for mass spectrometry-based quantification. This document provides a detailed protocol for the synthesis of deuterated **Cholestane-3,5,6-triol**, specifically targeting the introduction of deuterium at key positions. The synthesis involves the epoxidation of cholesterol followed by reductive opening of the epoxide ring using a deuterium source.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of **cholestane-3,5,6-triol** stereoisomers and general procedures for steroid deuteration.

Part 1: Synthesis of Cholesterol- α -epoxide (5 α ,6 α -Epoxycholestan-3 β -ol)

- Dissolution:** Dissolve cholesterol (1.0 g, 2.59 mmol) in chloroform (20 mL) in a round-bottom flask.
- Addition of m-CPBA:** To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) (77%, 0.64 g, 2.85 mmol) portion-wise over 15 minutes at room temperature.

- **Reaction:** Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (4:1, v/v).
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 20 mL).
- **Washing:** Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cholesterol- α -epoxide.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford pure cholesterol- α -epoxide as a white solid.

Part 2: Synthesis of Deuterated Cholestane-3 β ,5 α ,6 β -triol

- **Setup:** In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (LiAlD₄) (0.11 g, 2.62 mmol) in anhydrous diethyl ether (15 mL).
- **Addition of Epoxide:** To this suspension, add a solution of cholesterol- α -epoxide (0.50 g, 1.24 mmol) in anhydrous diethyl ether (15 mL) dropwise at 0 °C (ice bath).
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1, v/v).
- **Quenching:** Carefully quench the reaction by the dropwise addition of water (0.1 mL), followed by 15% aqueous sodium hydroxide (0.1 mL), and then water (0.3 mL) at 0 °C.
- **Filtration:** Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with diethyl ether.

- Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deuterated **cholestane-3,5,6-triol**.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to yield the pure deuterated cholestane-3 β ,5 α ,6 β -triol.

Data Presentation

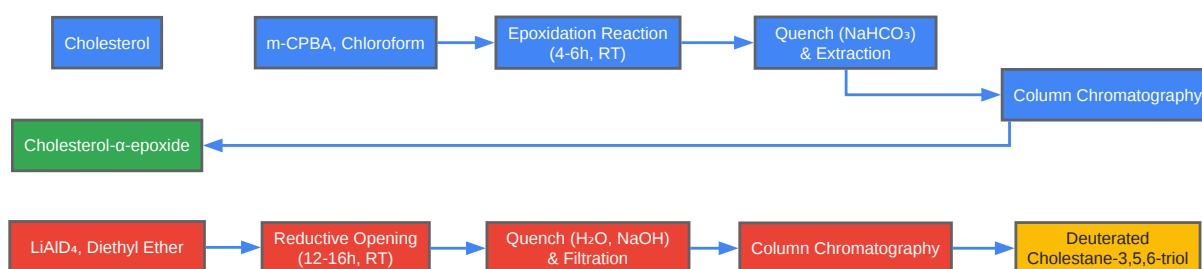
Parameter	Value
Starting Material (Cholesterol)	
Mass	1.0 g
Molar Mass	386.65 g/mol
Moles	2.59 mmol
Reagent (m-CPBA, 77%)	
Mass	0.64 g
Molar Mass	172.57 g/mol
Moles	2.85 mmol
Intermediate (Cholesterol- α -epoxide)	
Theoretical Yield	1.04 g
Reagent (LiAlD ₄)	
Mass	0.11 g
Molar Mass	41.98 g/mol
Moles	2.62 mmol
Final Product (Deuterated Triol)	
Theoretical Yield	0.52 g
Expected Deuteration Sites	C-6

Characterization

The final product should be characterized by:

- Mass Spectrometry (MS): To confirm the incorporation of deuterium by observing the mass shift compared to the non-deuterated standard.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^2H NMR): To confirm the position of deuterium incorporation. In the ^1H NMR spectrum, the signal corresponding to the proton at the deuterated position will be absent or significantly reduced. A signal will be present in the ^2H NMR spectrum corresponding to the deuterated position.

Mandatory Visualization



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